molecular formula C16H13ClN2 B8365966 N-(4-chlorophenyl)-N-methylquinolin-4-amine

N-(4-chlorophenyl)-N-methylquinolin-4-amine

Cat. No.: B8365966
M. Wt: 268.74 g/mol
InChI Key: PQJHOQWLZABWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-methylquinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-chloro-N-methylanilino group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-methylquinolin-4-amine typically involves the reaction of 4-chloroaniline with quinoline derivatives. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-methylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives. These products often exhibit enhanced biological activities and are used in further chemical modifications .

Scientific Research Applications

N-(4-chlorophenyl)-N-methylquinolin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-methylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-substituted-anilino)quinoline derivatives: These compounds share a similar quinoline core but differ in the substituents on the aniline group.

    Chloroquine: A well-known antimalarial drug that also contains a quinoline core.

Uniqueness

N-(4-chlorophenyl)-N-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in scientific research and industry make it a valuable compound for further study and development .

Properties

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-methylquinolin-4-amine

InChI

InChI=1S/C16H13ClN2/c1-19(13-8-6-12(17)7-9-13)16-10-11-18-15-5-3-2-4-14(15)16/h2-11H,1H3

InChI Key

PQJHOQWLZABWDM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC=NC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloroquinoline (5 mmol) and of 4-chloro-N-methylaniline (10 mmol) in glacial acetic acid (15 ml) was heated with reflux for 3 h under a stream of argon. After cooling, the solution was basified with a 10% NaOH solution until pH=10 and the resulting suspension was concentrated in a rotary evaporator and purified by means of flash chromatography (9:1, CH2Cl2:MeOH) to give the target molecule as a yellowish syrup (97%). 1H-NMR (400 MHz, CDCl3): δ 8.10 (d, J=8.5, 1H, H-2quin); 7.70 (d, J=8.5, 1H, H-5quin); 7.65 (t, J=7.9, 1H, H-7quin); 7.38 (t, J=8.5, 1H, H-6quin); 7.35 (d, J=7.9, 1H, H-8quin); 7.17 (d, J=8.9, 2H, H-3,5anil); 7.14 (d, J=8.5, 1H, H-3quin); 6.76 (d, J=8.9, 2H, H-2,6anil); 3.45 (s, 6H, Me). 13C-NMR (100 MHz, CDCl3): δ 153.37 (C-4quin); 151.16 (C-2quin); 150.01 (C-1anil); 148.17 (C-8aquin); 135.02 (C-4anil); 130.07 (C-7quin); 129.52 (C-6quin); 129.29 (C-3,5anil); 126.26 (C-4aquin); 126.07 (C-5quin); 124.40 (C-8quin); 119.79 (C-2,6anil); 115.08 (C-3quin); 41.75 (Me). HRMS (m/z): Calculated for C16H13N2Cl [(M+H)]+ 269.0845. Found: 269.0845. Analysis for C16H13N2Cl. Calculated: C, 71.51; H, 4.88; N, 10.42%. Found: C, 71.60; H, 4.71; N, 10.33%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
97%

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